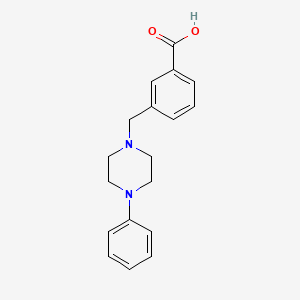

3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-phenylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOBXFXVHFELAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of Phenylpiperazine and Benzoic Acid Scaffolds in Chemical Research

The foundation of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is built upon two molecular scaffolds that have independently carved out significant niches in the field of chemical and pharmaceutical research: phenylpiperazine and benzoic acid.

The phenylpiperazine moiety is a key structural feature in a multitude of biologically active compounds. It is a versatile scaffold known for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS). A vast number of arylpiperazine derivatives have been synthesized and investigated for a wide array of pharmacological activities. nih.gov These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, and antihypertensive effects. nih.govresearchgate.net The nitrogen atoms of the piperazine (B1678402) ring are crucial for its biological activity, often participating in hydrogen bonding and salt formation, which can influence a compound's solubility and pharmacokinetic profile. The phenyl group attached to one of the piperazine nitrogens can be substituted to fine-tune the compound's interaction with specific receptors, making it a valuable tool in drug design. nih.gov

Similarly, the benzoic acid scaffold is a fundamental building block in organic and medicinal chemistry. preprints.org As a simple aromatic carboxylic acid, it is not only a common intermediate in organic synthesis but also a structural component of numerous therapeutic agents. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salts, which can enhance a drug's solubility and bioavailability. Benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. preprints.org Its presence in a molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of these two scaffolds in this compound creates a molecule with the potential for multifaceted biological interactions, drawing upon the established pharmacological profiles of both the phenylpiperazine and benzoic acid moieties.

Evolution of Research Paradigms for Novel Chemical Entities Bearing the 3 4 Phenylpiperazin 1 Yl Methyl Benzoic Acid Motif

Research into novel chemical entities that feature the 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid motif has been driven by the ongoing quest for new therapeutic agents with improved efficacy and target specificity. The evolution of research in this area can be understood through the broader trends in medicinal chemistry and drug discovery.

Initially, research often focused on the synthesis of libraries of related compounds to explore the structure-activity relationships (SAR). This involved modifying the substitution patterns on both the phenyl ring of the phenylpiperazine moiety and the benzoic acid ring. The goal of these early-stage investigations was to identify compounds with promising biological activity in initial screenings.

With advancements in molecular biology and computational chemistry, a more rational design approach has become prevalent. Researchers now often start with a specific biological target, such as a receptor or enzyme, and design molecules that are predicted to bind to that target with high affinity and selectivity. Molecular docking studies, for example, can be used to predict how a molecule like this compound might interact with the active site of a target protein. nih.gov

Furthermore, the focus has expanded beyond just the primary pharmacological activity to include the optimization of pharmacokinetic properties. Modern drug discovery efforts aim to develop compounds with good oral bioavailability, appropriate metabolic stability, and a favorable safety profile. This has led to the incorporation of pharmacokinetic and toxicological assessments earlier in the drug discovery process.

The synthesis of derivatives of the core this compound structure continues to be an active area of research. For instance, the synthesis of related compounds like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been optimized for large-scale production, indicating the potential industrial and pharmaceutical interest in this class of molecules. researchgate.net

Overview of Pre Clinical Investigative Modalities Applied to 3 4 Phenylpiperazin 1 Yl Methyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the this compound Core

Retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The core structure consists of three main components: a 3-substituted benzoic acid, a methylene (B1212753) linker, and a 1-phenylpiperazine (B188723) moiety.

The most strategic disconnection is the carbon-nitrogen (C-N) bond between the benzylic methylene group and the nitrogen atom of the piperazine ring. This disconnection is chemically reasonable as this bond is typically formed via nucleophilic substitution or reductive amination reactions. This primary disconnection leads to two key synthons:

Synthon A: A 3-(halomethyl)benzoic acid derivative (such as 3-(bromomethyl)benzoic acid or 3-(chloromethyl)benzoic acid) or 3-formylbenzoic acid.

Synthon B: 1-Phenylpiperazine.

These precursors are generally commercially available or can be synthesized through well-established methods. This retrosynthetic pathway provides a direct and efficient route to the target molecule's core structure.

Optimized Reaction Conditions for High-Yield Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a 3-(halomethyl)benzoic acid and 1-phenylpiperazine. Optimization of reaction conditions is crucial for maximizing yield and purity.

Investigation of Catalytic Systems and Solvents in Key Synthetic Steps

The formation of the key C-N bond is the critical step in the synthesis. Research into analogous compounds, particularly the 4-substituted isomer, provides insight into optimal conditions. google.comgoogle.com The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base significantly impacts reaction efficiency and yield.

Key findings from related syntheses indicate:

Bases : A variety of bases can be employed, including inorganic bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃), as well as organic bases like pyridine. google.comnih.gov The base's strength and solubility in the chosen solvent system are important factors.

Solvents : Both protic and aprotic solvents have been used effectively. Protic solvents such as water and methanol (B129727) are common, while aprotic solvents like acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are also effective. google.comgoogle.comnih.gov The choice often depends on the solubility of the reactants and the desired reaction temperature.

An alternative high-yield approach is the direct reductive alkylation of 1-phenylpiperazine with 3-formylbenzoic acid, often utilizing reducing agents like sodium triacetoxyborohydride. researchgate.net This method avoids the need for a halogenated intermediate.

Table 1: Optimized Reaction Conditions for Synthesis of Phenylpiperazinyl-methyl Benzoic Acid Analogues

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-chloromethyl benzoic acid, N-methylpiperazine | Sodium Hydroxide | Water | 50 | 1 | 96.8 | google.comgoogle.com |

| p-chloromethyl benzoic acid, N-methylpiperazine | Potassium Hydroxide | Water | 10 | 5 | 98.5 | google.comgoogle.com |

| p-chloromethyl benzoic acid, N-methylpiperazine | Potassium Carbonate | Water | 150 | 0.5 | 97.9 | google.comgoogle.com |

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-3-yl)phenol, Aryl piperazine | Pyridine | THF | Room Temp | 16-24 | Good | nih.gov |

Strategies for Enhanced Purity and Scalability of this compound

Achieving high purity on a large scale requires effective purification and process optimization strategies. For analogues of this compound, yields above 95% and purities exceeding 99.8% have been reported through optimized processes. google.com

Purification : Standard methods include recrystallization from an appropriate solvent system to remove unreacted starting materials and byproducts. For the final product, which is often a dihydrochloride (B599025) salt, purification can be achieved by precipitation upon introducing hydrogen chloride gas into the reaction mixture. google.com

Scalability : For industrial-scale production, advanced techniques are employed. Nanofiltration has proven to be a highly effective and environmentally friendly method for removing excess reagents and inorganic salts post-reaction. google.comgoogle.com This membrane-based separation avoids phase transitions, operates at ambient temperatures, and simplifies the workup process, making it suitable for large-scale synthesis. google.com

Table 2: Purity and Scalability Enhancement Strategies

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Effective for removing soluble impurities. | |

| Nanofiltration | Using a membrane to separate the product from smaller molecules like excess reactants and salts based on molecular weight cutoff. | Low energy consumption, simple operation, suitable for large scale, environmentally friendly. | google.comgoogle.com |

| Salt Formation | Converting the final compound into a salt (e.g., dihydrochloride) to facilitate precipitation and purification. | Often yields a stable, crystalline solid with high purity. | google.com |

Derivatization Strategies for this compound Analogues

Derivatization of the core structure is essential for creating analogues with diverse properties. Modifications can be systematically introduced at two primary locations: the phenylpiperazine ring and the benzoic acid moiety.

Structural Modifications on the Phenylpiperazine Ring

The phenyl ring of the 1-phenylpiperazine group offers a prime site for structural modification. Introducing various substituents onto this ring can significantly alter the molecule's properties. This is typically achieved by starting the synthesis with a pre-functionalized 1-arylpiperazine derivative. A wide range of substituted phenylpiperazines are commercially available or can be readily synthesized.

Examples of such modifications include the introduction of:

Halogens : Fluoro-, chloro-, and bromo-substituents. nih.gov

Alkyl/Alkoxy Groups : Methyl or methoxy (B1213986) groups at different positions on the ring. nih.govsemanticscholar.org

These substitutions allow for a systematic exploration of structure-activity relationships. nih.gov

Table 3: Examples of Structural Modifications on the Phenylpiperazine Ring

| Substituent on Phenyl Ring | Starting Material Example | Reference |

|---|---|---|

| 4-Fluoro | 1-(4-Fluorophenyl)piperazine | nih.gov |

| 2-Fluoro | 1-(2-Fluorophenyl)piperazine | nih.gov |

| 2-Methoxy | 1-(2-Methoxyphenyl)piperazine | nih.govsemanticscholar.org |

| 4-Trifluoromethyl | 1-(4-(Trifluoromethyl)phenyl)piperazine | nih.gov |

Chemical Diversification at the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a versatile functional handle for a variety of chemical transformations, leading to the formation of esters, amides, and other derivatives.

Esterification : The carboxylic acid can be converted to an ester, such as a methyl benzoate (B1203000) derivative, through reactions like Fischer esterification with an alcohol (e.g., methanol) under acidic conditions. nih.gov

Amide Formation : A common and important derivatization is the formation of an amide bond. This is typically done by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding benzamide (B126) derivative. This approach is fundamental in the synthesis of many complex molecules, including pharmaceuticals like Imatinib, which features a benzamide linkage derived from a similar benzoic acid precursor. mdpi.com

Table 4: Examples of Chemical Diversification at the Benzoic Acid Moiety

| Derivative Type | Reaction | Reagents | Reference |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), Acid catalyst | nih.gov |

| Amide | Acyl Chloride Formation followed by Amination | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Amine (R-NH₂) | mdpi.com |

Alterations to the Methylene Linker in the this compound Scaffold

The methylene bridge (-CH2-) connecting the phenylpiperazine and benzoic acid moieties in this compound is a critical determinant of the molecule's spatial and conformational properties. In medicinal chemistry, altering such linkers is a common strategy to refine a compound's pharmacological profile by modifying its flexibility, polarity, and metabolic stability. mdpi.comnih.govresearchgate.net The strategic replacement of this methylene group with various bioisosteres can lead to analogues with potentially improved characteristics. u-tokyo.ac.jpdrughunter.comnih.gov

Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, thereby creating a new molecule with comparable biological activity, potentially enhanced by improved pharmacokinetics. drughunter.comnih.gov For the this compound scaffold, several modifications to the methylene linker can be envisioned. These alterations aim to modulate the molecule's orientation, rigidity, and interactions with biological targets.

Common bioisosteric replacements for a methylene linker include:

Carbonyl Group (-CO-): Introducing a ketone functionality creates a more rigid and polar linker. This can influence hydrogen bonding capabilities and alter the molecule's conformation. The synthesis would typically involve the acylation of 1-phenylpiperazine with a 3-(haloacetyl)benzoic acid derivative.

Ether (-O-) or Thioether (-S-) Linkages: Replacing the methylene group with an oxygen or sulfur atom introduces polarity and potential hydrogen bond accepting properties, while affecting the bond angle and rotational freedom between the two aromatic systems.

Longer Alkyl Chains (-CH2-CH2-): Extending the linker with an ethyl group increases the distance and flexibility between the phenylpiperazine and benzoic acid rings. This greater conformational freedom can allow for optimal positioning within a target's binding site.

Cyclopropyl (B3062369) Group: Incorporating the linker carbon into a cyclopropyl ring introduces significant conformational rigidity. This strategy is often employed to lock the molecule into a specific, biologically active conformation.

The selection of a particular linker is highly dependent on the specific therapeutic target and desired physicochemical properties. The following table summarizes these potential alterations and the general synthetic approaches.

| Linker Modification | Resulting Analogue Structure | Potential Synthetic Precursors | Rationale for Modification |

|---|---|---|---|

| Carbonyl (-CO-) | 3-(4-Phenylpiperazine-1-carbonyl)benzoic acid | 1-Phenylpiperazine + 3-(Chloroformyl)benzoic acid | Increase rigidity and polarity; introduce hydrogen bond acceptor. |

| Ether (-O-) | 3-((4-Phenylpiperazin-1-yl)oxy)benzoic acid | 1-Phenylpiperazine + 3-Fluorobenzoic acid derivative (via Nucleophilic Aromatic Substitution) | Alter bond angle and polarity; improve metabolic stability. |

| Ethyl (-CH2CH2-) | 3-(2-(4-Phenylpiperazin-1-yl)ethyl)benzoic acid | 1-Phenylpiperazine + 3-(2-Bromoethyl)benzoic acid | Increase flexibility and distance between rings. |

| Cyclopropyl | 3-(1-(4-Phenylpiperazin-1-yl)cyclopropyl)benzoic acid | 1-Phenylpiperazine + 3-(1-Bromocyclopropyl)benzoic acid | Introduce conformational constraint. |

Implementation of Green Chemistry Principles in the Synthesis of Phenylpiperazine-Benzoic Acid Systems

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.govmdpi.com The synthesis of phenylpiperazine-benzoic acid systems can be made more environmentally sustainable through several approaches, including the use of alternative energy sources and greener solvents.

A conventional synthesis of this compound typically involves the nucleophilic substitution of a 3-(halomethyl)benzoic acid derivative with 1-phenylpiperazine in the presence of a base, often using polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile. While effective, these methods can involve long reaction times and the use of solvents with environmental and health concerns.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. wisdomlib.orgrasayanjournal.co.in For the synthesis of phenylpiperazine derivatives, microwave-assisted methods can accelerate the N-alkylation reaction, potentially under solvent-free conditions or with more benign solvents. nih.gov This technique offers a significant improvement over conventional heating methods, which typically require hours of reflux.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasonic irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.commdpi.comnih.gov This method has been successfully applied to the synthesis of various piperazine and piperidine (B6355638) derivatives, often at room temperature and in shorter timeframes compared to traditional methods. mdpi.comnih.govnih.gov For instance, the N-alkylation of piperazines can be achieved in minutes under ultrasonic conditions. nih.gov

Green Solvents and Catalysts: Replacing conventional organic solvents is a cornerstone of green chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are considered more environmentally friendly alternatives. nih.govmdpi.com Some syntheses of related compounds have successfully utilized water as a solvent, coupled with techniques like nanofiltration for purification, which reduces solvent waste and energy consumption. google.com Additionally, the use of reusable, solid-acid catalysts can replace hazardous and corrosive reagents, simplifying work-up procedures and minimizing waste. nih.gov Deep eutectic solvents (DESs) are also gaining attention as green reaction media due to their low toxicity, biodegradability, and low cost. mdpi.com

The following table compares conventional synthesis with potential green chemistry alternatives for the preparation of the phenylpiperazine-benzoic acid scaffold.

| Parameter | Conventional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation or Ultrasound | Reduced reaction time, lower energy consumption. mdpi.com |

| Solvent | DMF, Acetonitrile, Dichloromethane (DCM) | Water, Ethanol, PEG, Deep Eutectic Solvents (DESs) | Reduced toxicity and environmental impact. nih.govmdpi.com |

| Reaction Time | Hours to days | Minutes to a few hours | Increased process efficiency. wisdomlib.orgnih.gov |

| Catalyst/Base | Stoichiometric amounts of bases (e.g., K2CO3, Na2CO3) | Reusable solid catalysts (e.g., TiO2-SO3H) | Ease of separation, recyclability, reduced waste. nih.gov |

| Yield | Variable | Often higher yields | Improved atom economy and efficiency. wisdomlib.orgmdpi.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be performed in a more efficient, economical, and environmentally responsible manner.

Systematic Design and Synthesis of Analogue Libraries for SAR Elucidation

The systematic elucidation of SAR for the this compound scaffold necessitates the design and synthesis of focused libraries of analogues. These libraries are typically constructed by introducing a variety of substituents at key positions within the molecule to probe the effects of steric bulk, electronics, and lipophilicity on biological activity.

The synthesis of these analogues generally involves established synthetic methodologies. For instance, the core structure can be assembled through the reductive amination of a suitable benzaldehyde (B42025) derivative with a phenylpiperazine. Alternatively, nucleophilic substitution reactions between a benzyl (B1604629) halide and a phenylpiperazine can be employed. To create a library, a diverse set of substituted phenylpiperazines and substituted benzoic acid precursors are utilized. For example, a series of analogues can be prepared by reacting various substituted anilines with bis(2-chloroethyl)amine (B1207034) to form the corresponding N-arylpiperazines, which are then coupled with different benzoic acid derivatives.

One common synthetic route involves the coupling of a substituted benzoic acid with a piperazine derivative using a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This approach allows for the facile introduction of a wide range of substituents on both the benzoic acid and the phenylpiperazine moieties.

Influence of Substituent Effects on Biological Target Engagement of this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenylpiperazine and the benzoic acid rings. These substituents can modulate the molecule's affinity for its biological target through a combination of electronic and steric effects.

Electronic and Steric Contributions of Phenyl Ring Substituents on the Piperazine Moiety

Substituents on the phenyl ring of the piperazine moiety play a crucial role in determining the biological activity. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can significantly impact target engagement.

Studies on related arylpiperazine derivatives have shown that the introduction of electron-withdrawing groups on the phenyl ring can have a pronounced effect on activity. For instance, in a series of N-phenylpiperazines linked to a coumarin (B35378) ring, para-substitution with electron-withdrawing groups strongly reduced activity at both 5-HT(1A) and D(2A) receptors. nih.gov This suggests that a certain electron density on the phenyl ring is favorable for optimal interaction with these receptors.

Conversely, the introduction of specific substituents can enhance activity. For example, in a series of phenylpiperazine derivatives of 1,2-benzothiazine, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited high cytotoxic activity against cancer cell lines. nih.gov The presence of two chlorine atoms, which are electron-withdrawing, in this case, was beneficial for the observed biological effect. This highlights that the optimal electronic properties of the phenyl ring substituent are target-dependent.

Modulation of Activity by Benzoic Acid Substitutions

In the context of local anesthetics, the SAR of benzoic acid derivatives indicates that electron-withdrawing substituents in the ortho or para positions can increase activity. pharmacy180.com Conversely, substitution at the meta-position tends to decrease activity. pharmacy180.com While the this compound scaffold is not a classical local anesthetic, these findings on related benzoic acid-containing compounds provide valuable insights into how substitutions on the benzoic acid ring might influence biological activity.

For other targets, such as dipeptidyl peptidase-4 (DPP-4), SAR exploration of a series of benzoic acid derivatives revealed that the position of the carboxylic acid group is critical for activity. nih.gov For instance, moving a carboxyl group from the 4-position to the 3-position on a phenyl ring resulted in a change in potency. ipbcams.ac.cn This underscores the importance of the precise positioning of the acidic functionality for optimal target interaction.

The following table summarizes the general influence of substituents on the benzoic acid moiety based on studies of related compounds.

| Substituent Position | General Effect on Activity (Target Dependent) | Rationale |

| Ortho/Para | Often an increase in activity | Can enhance electronic properties favorable for binding and may position the molecule optimally in the active site. pharmacy180.com |

| Meta | Often a decrease in activity | May disrupt optimal binding geometry or electronic interactions required for activity. pharmacy180.com |

Conformational Analysis and Its Correlation with Observed Biological Activities

The three-dimensional conformation of this compound and its analogues is a key determinant of their biological activity. The relative orientation of the phenylpiperazine and benzoic acid moieties, as well as the conformation of the piperazine ring, can dictate how the molecule interacts with its biological target.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to predict the preferred conformations of these molecules. These studies can help to identify low-energy conformers that are likely to be biologically active. For instance, conformational analysis of arylpiperazine derivatives has been used to develop pharmacophore models and to understand the spatial requirements for binding to specific receptors. nih.gov

The flexibility of the linker between the phenylpiperazine and benzoic acid groups allows the molecule to adopt various conformations. The specific conformation that is recognized by the biological target is known as the bioactive conformation. Understanding the factors that stabilize this bioactive conformation is crucial for the design of more potent analogues. For example, the introduction of bulky substituents may restrict the conformational freedom of the molecule, potentially locking it into a more active or inactive conformation.

Pharmacophore Modeling for Ligands Based on the this compound Scaffold

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological activity. For ligands based on the this compound scaffold, a pharmacophore model can be developed based on the structures of a series of active and inactive analogues.

A typical pharmacophore model for inhibitors of enzymes like FAAH often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For the this compound scaffold, the key pharmacophoric features would likely include:

An aromatic ring from the phenyl group of the piperazine moiety.

A hydrogen bond acceptor feature from the nitrogen atoms of the piperazine ring.

A hydrophobic feature associated with the phenyl ring.

A hydrogen bond donor and acceptor from the carboxylic acid group of the benzoic acid moiety.

A defined spatial relationship between these features.

Pharmacophore models for FAAH inhibitors have been developed based on diverse sets of compounds. researchgate.net One such model identified two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit as key features. researchgate.net The this compound scaffold possesses features that can map onto such a model. The development of a specific pharmacophore model for this scaffold would be invaluable for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel analogues with improved activity.

Molecular Mechanism of Action Investigations for 3 4 Phenylpiperazin 1 Yl Methyl Benzoic Acid Derivatives

In Vitro Characterization of Receptor Binding Affinity and Selectivity

No publicly available data from radioligand binding assays or competitive binding studies for 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid were found. Therefore, its binding affinity and selectivity for specific receptor subtypes are currently unknown.

Radioligand Binding Assays for Specific Receptor Subtypes

Information regarding the affinity of this compound for any specific receptor subtype, as determined by radioligand binding assays, is not available in the current scientific literature.

Competitive Binding Studies with Established Ligands

There are no published competitive binding studies to determine the interaction of this compound with established receptor ligands.

Enzymatic Inhibition/Activation Profiling in Cell-Free and Recombinant Systems

No research has been published detailing the effects of this compound on the activity of specific enzymes in cell-free or recombinant systems.

Kinetic Analysis of Enzyme Inhibition

As no primary studies on the enzymatic inhibition by this compound have been reported, there is no data available on the kinetics of such inhibition (e.g., determination of IC₅₀ or Kᵢ values).

Functional Assays in Cell-Based Models (Non-Mammalian Whole Organism Studies)

There is a lack of published research on the functional effects of this compound in cell-based models.

Signal Transduction Pathway Modulation Studies

No studies have been identified that investigate the modulation of any signal transduction pathways by this compound.

While the chemical structure of this compound suggests potential for biological activity, there is currently no published scientific literature that has investigated its molecular mechanism of action. The specific details regarding its receptor binding profile, enzymatic activity, and influence on cellular signaling pathways remain to be determined by future research.

Reporter Gene Assays for Target Activation/Inhibition

Information regarding the use of reporter gene assays to investigate the target activation or inhibition by this compound and its derivatives is not available in the reviewed scientific literature.

Computational Approaches in the Study of 3 4 Phenylpiperazin 1 Yl Methyl Benzoic Acid and Its Interactions

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 3-((4-phenylpiperazin-1-yl)methyl)benzoic acid, might interact with a biological target, typically a protein or enzyme, at the atomic level. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-target complex.

In a typical molecular docking workflow, the three-dimensional structures of both the ligand and the target protein are required. The ligand's conformational flexibility is often explored, while the protein is usually kept rigid, although more advanced techniques allow for receptor flexibility. Scoring functions are then used to evaluate the generated binding poses, ranking them based on their predicted binding affinity.

For derivatives of phenylpiperazine, molecular docking has been successfully applied to elucidate their mechanism of action. For instance, in a study of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives as CCR1 antagonists, molecular docking was used to predict their binding mode within the receptor. openpharmaceuticalsciencesjournal.com Similarly, docking studies on novel phenylpiperazine derivatives of 1,2-benzothiazine have been performed to understand their interaction with the DNA-Topo II complex. nih.gov

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking simulations is the identification of specific amino acid residues within the binding pocket of a target protein that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Pinpointing these critical residues provides valuable information for understanding the molecular basis of a compound's activity and for designing new molecules with improved binding characteristics.

For example, in the aforementioned study of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives, docking results highlighted that the amino acid residue Tyr113 was found to interact with the ligand through hydrogen bonding, suggesting its importance in anchoring the ligands inside the active site of the CCR1 receptor. openpharmaceuticalsciencesjournal.com In another example involving different kinase inhibitors, molecular docking simulations using software like AutoDock Vina can be employed to model the binding to the ATP pocket of tyrosine kinases (PDB: 1IEP), thereby identifying the key residues involved in the interaction.

Prediction of Binding Affinities and Interaction Energies

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a binding energy score, which quantifies the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. These predicted affinities can be used to rank a series of compounds and prioritize them for further experimental testing.

The scoring functions used in docking programs calculate these binding energies by considering various energetic contributions, such as intermolecular interactions and the conformational energy of the ligand. While these scores are approximations, they provide a useful relative comparison between different ligands. For instance, in studies of various kinase inhibitors, the predicted binding energies from docking simulations can be compared with experimental IC₅₀ values from kinase inhibition assays to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the conformational stability of a ligand-target complex and to analyze the dynamic nature of their interactions. This is particularly important as both the ligand and the protein are flexible in a biological environment.

In a typical MD simulation, the ligand-target complex obtained from molecular docking is placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated using a force field, and the equations of motion are solved to track the trajectory of each atom over a specific period, often in the nanosecond to microsecond range.

For a close analogue, 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), MD simulations using GROMACS have been proposed to assess the stability of the piperazinyl-methyl group within hydrophobic pockets of tyrosine kinases. Such simulations can reveal how the ligand and protein adapt to each other's presence and can identify stable and transient interactions that are not apparent from static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties, or molecular descriptors, that are correlated with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power.

Development of Robust QSAR Models for this compound Analogues

Robust QSAR models have been developed for various classes of piperazine (B1678402) and phenylpiperazine derivatives to predict their biological activities. For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors resulted in a model with a high correlation coefficient (R²) of 0.846 and a good predictive ability (pred_R² of 0.821). openpharmaceuticalsciencesjournal.comresearchgate.net Another study on a large dataset of diverse compounds with anti-thrombotic activity also yielded a statistically significant QSAR model (R² = 0.831, R²ex = 0.783). nih.gov

These examples demonstrate that for a series of analogues of this compound with known biological activities against a particular target, a robust QSAR model could be developed. Such a model would be invaluable for predicting the activity of newly designed analogues and for prioritizing their synthesis and testing.

The statistical quality of a QSAR model is assessed through various validation metrics. Internal validation techniques, such as leave-one-out cross-validation (Q²), and external validation using a separate test set of compounds are crucial for ensuring the model's robustness and predictive power. researchgate.net

Interpretation of Molecular Descriptors in QSAR for Structural Insights

Beyond their predictive capabilities, QSAR models offer valuable insights into the structural features that are important for biological activity. The molecular descriptors included in the final QSAR equation highlight the physicochemical properties that influence the activity of the compounds. By interpreting these descriptors, chemists can understand the structure-activity relationship and make informed decisions in the design of new molecules.

For instance, in the QSAR study of piperazine and keto-piperazine derivatives as renin inhibitors, the model suggested that constitutional descriptors such as the number of vertices in the molecular graph (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the binding of the ligands to the renin enzyme. researchgate.net In the study of anti-thrombotic compounds, the QSAR analysis revealed that positively charged ring carbon atoms and specific combinations of aromatic nitrogen and sp2-hybridized carbon atoms were important pharmacophoric features. nih.gov

By understanding the influence of such descriptors, researchers can strategically modify the structure of this compound to enhance its desired biological activity. For example, if a descriptor related to hydrophobicity is found to be positively correlated with activity, modifications to increase the compound's lipophilicity could be explored.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical step in determining its potential success as a therapeutic agent. researchgate.net In silico models provide valuable insights into these properties, helping to identify potential liabilities early in the drug discovery pipeline. nih.gov For phenylpiperazine derivatives, various computational tools are employed to predict their pharmacokinetic behavior. researchgate.net

These predictive models are built upon large datasets of experimentally determined properties and utilize algorithms to correlate a compound's chemical structure with its ADME profile. Key parameters often evaluated include lipophilicity (LogP), aqueous solubility (LogS), intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the cytochrome P450 family. researchgate.netmdpi.com

For instance, studies on phenylpiperazine derivatives often utilize platforms like SwissADME and pkCSM to generate predictions for a wide range of ADME descriptors. researchgate.net These tools can provide a "bioavailability radar," offering a quick assessment of a molecule's drug-likeness based on properties such as size, polarity, lipophilicity, solubility, flexibility, and saturation. researchgate.net The "BOILED-Egg" model is another predictive tool that estimates gastrointestinal absorption and brain penetration by calculating the molecule's lipophilicity and polarity. researchgate.net

| Parameter | Predicted Value Range for Phenylpiperazine Derivatives | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 250 - 500 | Generally compliant with Lipinski's rule of five for drug-likeness. |

| LogP (Lipophilicity) | 1.5 - 4.0 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Aqueous Solubility (LogS) | -3.0 to -5.0 | Suggests moderate to low solubility, a factor that can impact oral bioavailability. |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Dependent on the specific substitutions on the phenylpiperazine scaffold. jetir.org |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Highlights potential for drug-drug interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic properties and reactivity of molecules. These calculations provide detailed information about a molecule's geometry, electronic distribution, and orbital energies, which are fundamental to understanding its chemical behavior and interactions with biological targets. mdpi.com

For phenylpiperazine derivatives, DFT calculations are employed to optimize the molecular geometry and to compute a variety of electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding.

The table below summarizes key quantum chemical parameters that are typically calculated for phenylpiperazine derivatives to profile their electronic structure and reactivity.

| Parameter | Typical Calculated Values for Phenylpiperazine Analogs | Significance |

|---|---|---|

| HOMO Energy (eV) | -5.0 to -7.0 | Relates to the molecule's ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.0 to -2.5 | Relates to the molecule's electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE in eV) | 3.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Dipole Moment (Debye) | 2.0 to 5.0 | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around heteroatoms (N, O); Positive potential around acidic protons. | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding. |

Advanced Methodologies in Phenylpiperazine Benzoic Acid Chemical Biology Research

High-Throughput Screening (HTS) Strategies for Identification of Active 3-((4-Phenylpiperazin-1-yl)methyl)benzoic Acid Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.gov For the this compound scaffold, HTS campaigns are designed to identify derivatives with desired biological activity by systematically exploring chemical diversity around the core structure.

A typical HTS workflow for this scaffold involves several key stages:

Assay Development: The first step is the creation of a robust and miniaturized assay suitable for automation. This could be a biochemical assay measuring the inhibition of a purified enzyme or a cell-based assay monitoring a specific cellular response, such as reporter gene activation, second messenger production, or cell viability. nih.gov For instance, if the scaffold is hypothesized to target a specific kinase, a fluorescence-based assay like Fluorescence Resonance Energy Transfer (FRET) could be employed to measure enzyme activity in the presence of test compounds.

Library Design and Screening: A focused library of this compound derivatives would be synthesized. Diversity is introduced by modifying the phenyl ring, the benzoic acid moiety, or the piperazine (B1678402) ring. This library is then screened at a single high concentration against the target to identify initial "hits."

Hit Confirmation and Triage: Initial hits are re-tested to confirm their activity and eliminate false positives. Dose-response curves are generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits. Compounds that show consistent and potent activity are selected for further study.

The data generated from an HTS campaign allows for the preliminary establishment of Structure-Activity Relationships (SAR), guiding the next phase of lead optimization.

Illustrative HTS Data for Phenylpiperazine-Benzoic Acid Derivatives This table presents hypothetical data to illustrate the outcomes of a typical HTS campaign.

| Derivative ID | Phenyl Ring Substitution | Benzoic Acid Position | Target Inhibition (%) @ 10µM | IC50 (µM) |

|---|---|---|---|---|

| PPA-001 | 4-Chloro | 3-position | 85% | 1.2 |

| PPA-002 | 2,4-Dichloro | 3-position | 92% | 0.8 |

| PPA-003 | 4-Methoxy | 3-position | 45% | 15.7 |

| PPA-004 | Unsubstituted | 4-position | 60% | 8.5 |

Application of Fragment-Based Drug Discovery (FBDD) to the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) offers an alternative and complementary approach to HTS. Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight fragments (typically <300 Daltons). researchgate.net These fragments bind with low affinity but do so very efficiently, providing high-quality starting points for building more potent and selective lead compounds. lifechemicals.com

Applying FBDD to the this compound scaffold would involve dissecting the molecule into its constituent fragments:

Phenylpiperazine fragment: This fragment could be screened to identify its optimal interactions within a target's binding pocket.

Substituted benzoic acid fragment: This fragment helps explore the key interactions provided by the acidic group and its attached phenyl ring.

The FBDD process typically follows these steps:

Fragment Library Screening: A library of fragments representing parts of the phenylpiperazine-benzoic acid scaffold is screened against the protein target using highly sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

Hit Identification and Validation: Fragments that bind to the target are identified. X-ray crystallography is particularly powerful as it can reveal the precise binding mode of the fragment, showing which atoms are involved in key interactions.

Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use this structural information to "grow" the fragment by adding functional groups to improve affinity and selectivity, or by "linking" two different fragments that bind in adjacent pockets. lifechemicals.com For instance, a validated phenylpiperazine fragment could be elaborated by adding a methylbenzoic acid moiety to generate a larger, more potent molecule that resembles the original scaffold but is optimized for the target.

FBDD is particularly advantageous for challenging targets where HTS campaigns have failed to yield high-quality hits. dtu.dk

Illustrative FBDD Progression for a Phenylpiperazine Scaffold This table presents hypothetical data to illustrate how a fragment hit can be optimized into a lead compound.

| Compound | Structure | Technique | Binding Affinity (K_D) |

|---|---|---|---|

| Fragment Hit 1 | 1-Phenylpiperazine (B188723) | NMR | 1.2 mM |

| Fragment Hit 2 | 3-Methylbenzoic acid | SPR | 2.5 mM |

| Linked Compound | This compound | ITC | 5.5 µM |

Integration of Chemoproteomics for Target Deconvolution and Off-Target Profiling

After a bioactive compound is identified through HTS or FBDD, it is crucial to understand its precise molecular mechanism of action. Chemoproteomics is a powerful discipline used to identify the protein targets of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells. nih.govnih.gov This is essential for validating the intended target (target deconvolution) and identifying unintended targets (off-target profiling), which can cause toxicity. researchgate.netmdpi.com

For a lead derivative of this compound, chemoproteomics strategies could be employed as follows:

Chemical Probe Synthesis: A chemical probe is created by modifying the parent compound with a reactive group (for covalent labeling) and/or a reporter tag (like biotin) for enrichment. This modification must be carefully designed so as not to disrupt the compound's original biological activity.

Affinity-Based Protein Profiling: The probe is incubated with a proteome (e.g., cell lysate). The probe binds to its target protein(s). The protein-probe complexes are then enriched using the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag).

Mass Spectrometry and Data Analysis: The enriched proteins are identified using mass spectrometry. worldpreclinicalcongress.com By comparing the proteins pulled down by the active probe against those pulled down by an inactive control compound, specific binding partners can be identified with high confidence.

This unbiased, proteome-wide approach provides a comprehensive map of a compound's interactions, confirming its on-target effects and revealing potential off-target liabilities that are critical for further drug development. nih.govmdpi.com

Illustrative Chemoproteomics Target Profile for a Phenylpiperazine Derivative This table presents hypothetical data from a chemoproteomics experiment to identify cellular targets.

| Protein Target | Function | Enrichment Ratio (Active Probe vs. Control) | Validation |

|---|---|---|---|

| Kinase X | Signal Transduction | 25.4 | Confirmed (On-Target) |

| Protein Y | Metabolic Enzyme | 8.2 | Confirmed (Off-Target) |

| Protein Z | Scaffolding Protein | 2.1 | Not significant |

Future Research Directions and Unexplored Avenues for 3 4 Phenylpiperazin 1 Yl Methyl Benzoic Acid Research

Exploration of Novel Molecular Targets Based on Scaffold Interactions

The phenylpiperazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly aminergic G protein-coupled receptors (GPCRs). researchgate.net Future research should focus on systematically exploring novel molecular targets for derivatives of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid by leveraging the known interactions of its core components.

Key Areas for Exploration:

GPCRs and Ion Channels: Arylpiperazines are well-known ligands for serotonin (B10506) and dopamine (B1211576) receptors, making them valuable in the discovery of drugs for central nervous system (CNS) disorders. researchgate.net The framework of the title compound could be systematically modified to explore its affinity for a broader range of GPCRs and ion channels implicated in neurological and psychiatric conditions.

Enzyme Inhibition: The phenylpiperazine nucleus has been successfully incorporated into inhibitors of various enzymes. For instance, novel phenylpiperazine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. nih.gov Similarly, the benzoic acid moiety is a common feature in inhibitors of enzymes like influenza neuraminidase. nih.gov This suggests that derivatives of this compound could be investigated as potential inhibitors of kinases, proteases, or other enzyme families.

Anti-inflammatory and Anti-infective Targets: Recent studies have identified phenylpiperazine-containing compounds as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. researchgate.netnih.gov Additionally, pyrazole (B372694) derivatives incorporating a benzoic acid group have demonstrated antibacterial properties by targeting fatty acid biosynthesis. nih.govnih.gov These findings open up avenues to investigate the potential of the this compound scaffold in developing new anti-inflammatory and anti-infective agents.

A systematic screening of derivatives against diverse biological targets could uncover unexpected activities and expand the therapeutic potential of this chemical framework.

Table 1: Potential Molecular Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale |

|---|---|---|

| GPCRs | Serotonin (5-HT) Receptors, Dopamine (D) Receptors | The arylpiperazine moiety is a well-established pharmacophore for these CNS targets. |

| Enzymes | EGFR Tyrosine Kinase, Monoamine Oxidase (MAO) | Phenylpiperazine derivatives have shown inhibitory activity against these enzymes. |

| Inflammasomes | NLRP3 | Similar scaffolds have demonstrated inhibitory effects on this inflammation-related target. |

| Bacterial Enzymes | Fatty Acid Biosynthesis Enzymes | The benzoic acid moiety is present in some antibacterial agents targeting this pathway. |

Application of Artificial Intelligence and Machine Learning in Rational Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming rational drug design by enabling the rapid analysis of complex datasets and the prediction of molecular properties. nih.gov These computational tools can be powerfully applied to accelerate the exploration of the chemical space around the this compound scaffold.

Future Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can quantify the relationship between the chemical structure of a compound and its biological activity. neuraldesigner.comijcit.comyoutube.com By generating a library of virtual analogues of this compound and calculating their physicochemical descriptors, ML-based QSAR models can be trained to predict their activity against specific targets. nih.gov This allows for the in silico screening of vast numbers of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Predictive Pharmacophore Modeling: Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into the steric and electrostatic features required for high-affinity binding to a target. nih.gov Such models can be developed for targets of interest to guide the design of new derivatives with improved potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the this compound scaffold as a starting point, these algorithms can generate novel derivatives predicted to have high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The integration of AI and ML into the research workflow will undoubtedly streamline the design-synthesize-test cycle, leading to the more efficient discovery of potent and selective drug candidates based on this framework.

Development of Novel Synthetic Strategies for Stereoselective Analogue Synthesis

The introduction of stereocenters into a molecule can have a profound impact on its pharmacological properties, including potency, selectivity, and metabolic stability. The piperazine (B1678402) ring of this compound is an ideal location for the introduction of chirality. Future research should focus on developing novel and efficient synthetic methods for the stereoselective synthesis of its analogues.

Potential Synthetic Strategies:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors offers a direct route to chiral disubstituted piperazin-2-ones, which can then be converted to chiral piperazines without loss of optical purity. rsc.org

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as α-amino acids, enantiomerically pure 2-substituted piperazines can be synthesized in a few steps. rsc.org

Aza-Michael Addition: The key transformation involving an aza-Michael addition has been successfully used to construct chiral piperazines and related diazepanes. rsc.orgnih.gov This strategy could be adapted for the synthesis of chiral analogues of the title compound.

Diastereoselective Alkylation: Protocols such as the Williams-Dellaria method can be employed for the selective alkylation of piperazinone intermediates to introduce a second stereocenter with high diastereoselectivity. clockss.org

The development of robust stereoselective synthetic routes will enable a systematic investigation of the structure-activity relationships of chiral analogues, potentially leading to the discovery of highly potent and selective therapeutic agents.

Table 2: Comparison of Stereoselective Synthetic Methods for Piperazine Analogues

| Synthetic Method | Key Features | Potential Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Catalytic introduction of chirality. | High enantioselectivity and diastereoselectivity. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | Predictable absolute stereochemistry. |

| Aza-Michael Addition | Forms the piperazine ring via intramolecular cyclization. | Efficient for constructing the core heterocyclic structure. |

| Diastereoselective Alkylation | Introduction of substituents on a pre-existing chiral scaffold. | High control over the relative stereochemistry of multiple chiral centers. |

Investigation of Multi-Targeting Approaches Utilizing the this compound Framework

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, are emerging as a promising therapeutic strategy. youtube.com The this compound framework, with its distinct and chemically versatile domains, is an excellent scaffold for the design of MTDLs.

Design Strategies for Multi-Target Ligands:

CNS Disorders: Given the phenylpiperazine moiety's affinity for multiple CNS receptors, derivatives could be designed to simultaneously modulate targets implicated in complex psychiatric disorders. For example, a single molecule could be engineered to have a balanced affinity for dopamine D2 and serotonin 5-HT1A receptors, a common strategy for atypical antipsychotics. nih.govresearchgate.net

Oncology: In cancer therapy, combining inhibitors of different signaling pathways can lead to synergistic effects. The this compound scaffold could be elaborated to incorporate pharmacophores that inhibit both a primary target (e.g., a kinase) and a resistance pathway.

Metabolic Diseases: The recent success of unimolecular multi-agonists for receptors like GLP-1, GIP, and glucagon (B607659) in treating obesity and diabetes highlights the power of multi-targeting in metabolic diseases. youtube.com The title compound could serve as a core structure to which moieties known to interact with various metabolic targets are appended.

By rationally combining pharmacophores with known activities onto the this compound framework, it is possible to create novel MTDLs with enhanced efficacy and potentially improved side-effect profiles compared to single-target agents or combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(chloromethyl)benzoic acid with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- Critical Factors : Excess amine improves substitution efficiency, while pH control during purification minimizes carboxylate dimerization. Yield ranges from 60–85%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Techniques :

- NMR : H and C NMR verify the benzylpiperazine linkage (e.g., δ ~3.5 ppm for piperazine methylene protons; δ ~170 ppm for carboxylic acid carbonyl) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 337.2 (CHNO) .

- X-ray Crystallography : Limited due to poor crystallinity; when feasible, SHELXL refinement in monoclinic systems (e.g., P2/c space group) resolves bond angles and torsion .

Q. What are the primary biological applications of this compound in preclinical research?

- Key Applications :

- Kinase Inhibition : Acts as a scaffold for kinase inhibitors (e.g., MmaA1 in M. tuberculosis), with docking scores up to -9.9 kcal/mol (PDB: 5TZP) and MIC values of 1.6 µg/mL against M. tuberculosis H37Rv .

- Reference Standard : Used in HPLC calibration for pharmaceutical impurity profiling (e.g., column: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm) .

Advanced Research Questions

Q. How do structural modifications of the phenylpiperazine moiety impact binding affinity and selectivity in kinase inhibition?

- SAR Insights :

- Substitution Effects : Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance hydrophobic interactions but reduce solubility. 4-Methylpiperazine analogs show lower MIC values (25 µg/mL vs. 1.6 µg/mL for 4-phenyl derivatives) .

- Table : Comparative Activity of Analogs

| Compound | Substituent | MIC (µg/mL) | Docking Score |

|---|---|---|---|

| Parent | 4-Phenyl | 1.6 | -9.9 |

| Analog 1 | 4-Methyl | 25.0 | -7.2 |

| Analog 2 | 4-Chloro | 12.5 | -8.5 |

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

- Challenges : Low diffraction quality due to flexible piperazine-benzyl linkage and carboxylic acid hydrogen bonding networks.

- Solutions : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXD for phase determination. Twinning correction via SHELXL TWIN/BASF commands improves R-factors (<5% for high-quality datasets) .

Q. How do discrepancies in analytical method validation affect its reliability as a reference standard?

- Case Study : Inter-laboratory variability in HPLC retention times (±0.5 min) under identical conditions (acetonitrile/water, 0.1% TFA) arises from column aging or buffer pH drift. Mitigation involves daily system suitability tests with certified reference materials (e.g., USP-grade benzoic acid derivatives) .

Q. What mechanistic insights explain its acute oral toxicity (LD = 320 mg/kg in rats) and implications for lab handling?

- Toxicity Profile : Metabolized via hepatic CYP3A4 to reactive intermediates (e.g., epoxides), causing glutathione depletion. OSHA guidelines mandate fume hood use, nitrile gloves, and emergency eyewash stations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.